2-[(2,3-Dimethoxyphenyl)methyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
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Overview
Description
2-[(2,3-Dimethoxyphenyl)methyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a hydroxy group, and a dimethylcyclohexenone ring
Preparation Methods
The synthesis of 2-[(2,3-Dimethoxyphenyl)methyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the use of 3,4,5-dimethoxy-1-aminoacetyl phenyl hydrobromide and 3,4,5-trimethoxy phenylacetate in the presence of dimethylaminopyridine (DMAP) as a catalyst . The reaction conditions typically include controlled temperatures and specific solvents to ensure high yields and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-[(2,3-Dimethoxyphenyl)methyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antioxidant, with significant activity demonstrated in different assays such as DPPH and ABTS . In medicine, its derivatives are being explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties .
Mechanism of Action
The mechanism of action of 2-[(2,3-Dimethoxyphenyl)methyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating oxidative stress pathways and inhibiting key enzymes involved in inflammation and cancer progression . The exact molecular targets are still under investigation, but preliminary studies suggest involvement of antioxidant defense mechanisms and signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
When compared to similar compounds such as 3,4-Dimethoxyphenethylamine and other dimethoxyphenyl derivatives, 2-[(2,3-Dimethoxyphenyl)methyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one stands out due to its unique structural features and enhanced biological activity . Similar compounds include 3,4-Dimethoxyphenethylamine and 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl derivatives .
Properties
IUPAC Name |
2-[(2,3-dimethoxyphenyl)methyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-18(2)8-14(20)13(15(21)9-18)11-19-10-12-6-5-7-16(22-3)17(12)23-4/h5-7,11,20H,8-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRVTZMNOOWKAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCC2=C(C(=CC=C2)OC)OC)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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